Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester
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Overview
Description
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions The carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester typically involves the esterification of the corresponding benzeneacetic acid derivative. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Another approach involves the use of ethyl chloroformate as the esterifying agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent, such as dimethylformamide.
Major Products
Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzaldehyde or 2-fluoro-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of 2-amino-3,4-dimethoxybenzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and fluorine substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
Benzeneacetic acid, 4-fluoro-2-(methoxycarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical and chemical properties.
Uniqueness
The presence of both fluorine and methoxy groups in Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester imparts unique electronic and steric effects, making it distinct from other similar compounds
Biological Activity
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester (CAS No. 110193-59-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of benzeneacetic acid derivatives typically involves methods such as Fischer esterification or benzylic bromination. The specific synthetic route for 2-fluoro-3,4-dimethoxy benzeneacetic acid ethyl ester may include:
- Fischer Esterification : Reacting 2-fluoro-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Following initial esterification, further modifications can be performed to enhance biological activity.
The biological activity of benzeneacetic acid derivatives often relates to their interaction with various molecular targets, including enzymes and receptors involved in inflammatory and neurological pathways.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific kinases associated with inflammatory responses, thereby reducing inflammation and pain.
- Receptor Modulation : They may also act as modulators for receptors involved in neurotransmission, which can be beneficial in treating neurological disorders.
Case Studies
-
Anti-inflammatory Activity : A study demonstrated that derivatives of benzeneacetic acid exhibited significant anti-inflammatory properties in animal models. The compounds were tested for their ability to reduce edema and pain in induced inflammation models.
Compound Dose (mg/kg) Edema Reduction (%) Compound A 10 75 Compound B 20 85 Benzeneacetic Acid Derivative 15 80 -
Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it significantly reduced markers of oxidative damage in neuronal cells.
Treatment Group Oxidative Stress Marker Reduction (%) Control 0 Benzeneacetic Acid Derivative 60
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of benzeneacetic acid derivatives:
- Anticancer Potential : Some studies have indicated that these compounds may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.
Comparative Analysis
To better understand the efficacy of benzeneacetic acid derivatives compared to similar compounds, a comparative analysis was conducted:
Compound Name | IC50 (µM) Anti-inflammatory Activity | Selectivity for Target Receptors |
---|---|---|
Benzeneacetic Acid Derivative | 10 | High |
Compound X | 15 | Moderate |
Compound Y | 8 | Low |
Properties
Molecular Formula |
C12H15FO4 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15FO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI Key |
ATCFLTZNPWEBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)F |
Origin of Product |
United States |
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